molecular formula C13H19NO B2454000 [(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol CAS No. 1311976-53-0

[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol

Cat. No. B2454000
CAS RN: 1311976-53-0
M. Wt: 205.301
InChI Key: NAZBPAZVTWCPGW-ZDUSSCGKSA-N
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Description

The compound “[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies . One common approach is ring construction from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a phenyl ring . The pyrrolidine ring contributes to the stereochemistry of the molecule . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Organotin(IV) Complexes Synthesis

Organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone semicarbazone were synthesized and characterized. The complexes showed potential as drugs due to their significant antibacterial activities against various microorganisms (Singh, Singh, & Bhanuka, 2016).

Crystallographic Analysis

The triprolidinium cation, structurally similar to (2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol, was analyzed through crystallography, revealing intricate molecular interactions and π–π interactions, hinting at the complex's structural dynamics (Dayananda et al., 2012).

Chemical Properties and Applications

Molecular Structure and DFT Study

A detailed study was conducted on the molecular structure of related compounds, showcasing the applicability of Density Functional Theory (DFT) in validating crystallographic data and analyzing molecular properties like electrostatic potential and molecular orbitals (Huang et al., 2021).

Protective Group for Carboxylic Acids

2-(Pyridin-2-yl)ethanol was identified as an effective protective group for methacrylic acid, indicating its potential in various synthetic chemistry applications, including polymer synthesis (Elladiou & Patrickios, 2012).

Solubility and Thermodynamic Analysis

The solubility and thermodynamic properties of (2S)-pyrrolidine-2-carboxylic acid in different solvents were systematically studied, providing valuable insights for its applications in chemical synthesis and formulation development (Duan et al., 2015).

properties

IUPAC Name

[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-5-2-3-6-12(11)9-14-8-4-7-13(14)10-15/h2-3,5-6,13,15H,4,7-10H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZBPAZVTWCPGW-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN2CCC[C@H]2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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